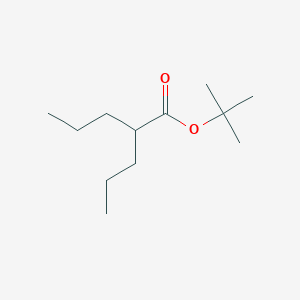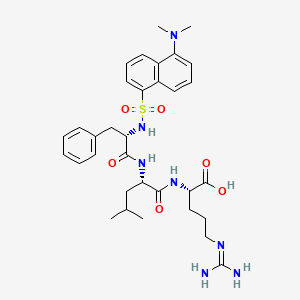
Dansyl-phenylalanyl-leucyl-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-phenylalanyl-leucyl-arginine is a synthetic peptide derivative that combines the dansyl group with the amino acids phenylalanine, leucine, and arginine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety that is often used in biochemical assays to label and detect proteins and peptides. This compound is particularly useful in studying enzyme activities and protein interactions due to its fluorescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-phenylalanyl-leucyl-arginine typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (leucine and phenylalanine) are added sequentially through peptide bond formation using coupling reagents such as HBTU or DIC. The dansyl group is introduced by reacting the N-terminal amino group of the peptide with dansyl chloride in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-phenylalanyl-leucyl-arginine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride is used to introduce the dansyl group.
Peptide Coupling: Reagents like HBTU, DIC, and bases such as DIPEA are commonly used in peptide synthesis.
Major Products Formed
Hydrolysis Products: Phenylalanine, leucine, and arginine.
Substituted Derivatives: Depending on the substituent introduced in place of the dansyl group.
Applications De Recherche Scientifique
Dansyl-phenylalanyl-leucyl-arginine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Molecular Biology: Employed in fluorescence-based detection methods to study protein interactions and localization.
Medicine: Utilized in diagnostic assays to detect specific enzyme activities associated with diseases.
Industry: Applied in the development of biosensors and analytical tools for detecting amino acids and peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-glycyl-arginine: Another dansylated peptide used in similar applications.
Dansyl-lysine: A simpler dansylated amino acid used for studying protein interactions.
Uniqueness
Dansyl-phenylalanyl-leucyl-arginine is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its combination of hydrophobic (phenylalanine, leucine) and basic (arginine) amino acids provides distinct interaction properties with enzymes and proteins, enhancing its utility in various biochemical assays .
Propriétés
| 82543-28-0 | |
Formule moléculaire |
C33H45N7O6S |
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H45N7O6S/c1-21(2)19-26(30(41)37-25(32(43)44)15-10-18-36-33(34)35)38-31(42)27(20-22-11-6-5-7-12-22)39-47(45,46)29-17-9-13-23-24(29)14-8-16-28(23)40(3)4/h5-9,11-14,16-17,21,25-27,39H,10,15,18-20H2,1-4H3,(H,37,41)(H,38,42)(H,43,44)(H4,34,35,36)/t25-,26-,27-/m0/s1 |
Clé InChI |
CZFHMSJYSYEZBZ-QKDODKLFSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
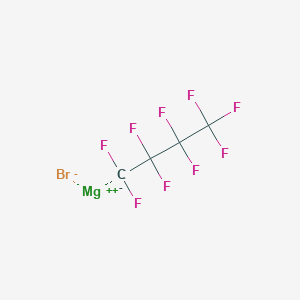
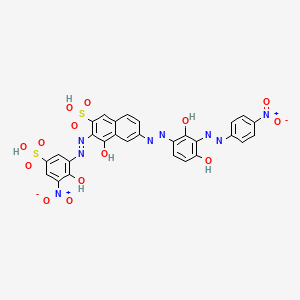
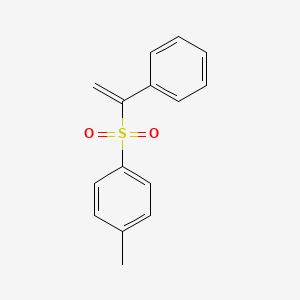

![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)

![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)


